molecular formula C17H18N2O6S2 B11542546 2-(4-Methoxy-3-nitrophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine

2-(4-Methoxy-3-nitrophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine

Cat. No.: B11542546
M. Wt: 410.5 g/mol
InChI Key: JSIFDQCKPFEOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-METHOXY-3-NITROPHENYL)-3-(4-METHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE is a synthetic organic compound that belongs to the thiazolidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXY-3-NITROPHENYL)-3-(4-METHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiol with an α-halo carbonyl compound under basic conditions.

    Introduction of the Nitro Group: Nitration of the aromatic ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring or the methoxy groups.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of halogens or nitro groups on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its structural features.

    Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-METHOXY-3-NITROPHENYL)-3-(4-METHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group and thiazolidine ring are often key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-METHOXY-3-NITROPHENYL)-1,3-THIAZOLIDINE: Lacks the sulfonyl group, which may affect its biological activity.

    3-(4-METHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE: Lacks the nitro group, which may influence its reactivity and applications.

Uniqueness

2-(4-METHOXY-3-NITROPHENYL)-3-(4-METHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE is unique due to the presence of both the nitro and sulfonyl groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C17H18N2O6S2

Molecular Weight

410.5 g/mol

IUPAC Name

2-(4-methoxy-3-nitrophenyl)-3-(4-methoxyphenyl)sulfonyl-1,3-thiazolidine

InChI

InChI=1S/C17H18N2O6S2/c1-24-13-4-6-14(7-5-13)27(22,23)18-9-10-26-17(18)12-3-8-16(25-2)15(11-12)19(20)21/h3-8,11,17H,9-10H2,1-2H3

InChI Key

JSIFDQCKPFEOAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.